molecular formula C15H18N2 B7940943 4-(Piperidin-4-ylmethyl)quinoline

4-(Piperidin-4-ylmethyl)quinoline

Cat. No.: B7940943
M. Wt: 226.32 g/mol
InChI Key: ZOGJRPLAANAXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-ylmethyl)quinoline is a heterocyclic compound that features both a quinoline and a piperidine moiety. Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-ylmethyl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Piperidin-4-ylmethyl)quinoline can be compared with other similar compounds, such as:

Uniqueness

The unique combination of the quinoline and piperidine moieties in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-4-15-14(3-1)13(7-10-17-15)11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGJRPLAANAXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.